6-tert-Butyl 3-ethyl 4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
Overview
Description
6-tert-Butyl 3-ethyl 4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a complex organic compound belonging to the thieno[2,3-c]pyridine family This compound is characterized by its unique bicyclic structure, which includes a thieno ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-Butyl 3-ethyl 4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of key intermediates such as 4-bromothieno[2,3-c]pyridine-6-carboxylic acid ethyl ester. This intermediate undergoes electrophilic iodination at the 5-position, followed by cross-coupling reactions to introduce the tert-butyl and ethyl groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions and selective functional group transformations are often employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
6-tert-Butyl 3-ethyl 4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
6-tert-Butyl 3-ethyl 4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate has several scientific research applications:
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds, including potential pharmaceuticals.
Industry: The compound’s unique structure makes it valuable in materials science and the development of advanced materials
Mechanism of Action
The mechanism of action of 6-tert-Butyl 3-ethyl 4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate involves its interaction with specific molecular targets. For instance, in cancer research, the compound has been shown to bind to the colchicine site of tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis. This mechanism highlights its potential as an effective anticancer agent .
Comparison with Similar Compounds
Similar Compounds
2-(3’,4’,5’-trimethoxyanilino)-3-cyano-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine: This compound shares a similar thieno[2,3-c]pyridine core but differs in its substituents, which influence its biological activity and applications.
tert-Butyl 2-amino-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate:
Uniqueness
6-tert-Butyl 3-ethyl 4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate stands out due to its specific combination of tert-butyl and ethyl groups, along with two carboxylate groups. These features contribute to its unique chemical properties, making it a versatile compound for various research and industrial applications .
Properties
IUPAC Name |
6-O-tert-butyl 3-O-ethyl 5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-5-19-13(17)11-9-21-12-8-16(7-6-10(11)12)14(18)20-15(2,3)4/h9H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQRXXUURJECEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC2=C1CCN(C2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650650 | |
Record name | 6-tert-Butyl 3-ethyl 4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936497-88-0 | |
Record name | 6-tert-Butyl 3-ethyl 4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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